molecular formula C19H16O4 B3146235 5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one CAS No. 59281-02-6

5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one

Cat. No. B3146235
CAS RN: 59281-02-6
M. Wt: 308.3 g/mol
InChI Key: LBWZZBYWQMDIKW-UHFFFAOYSA-N
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Description

5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one, also known as BHOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BHOP is a pyranone derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied in detail. In

Scientific Research Applications

Synthesis and Medicinal Application

5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, closely related to your compound of interest, is crucial in synthesizing dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans. These compounds are structurally significant in various natural and synthetic drug candidates, playing a vital role in medicinal and pharmaceutical chemistry due to their diverse biological activities (Borah, Dwivedi, & Chowhan, 2021).

Green Synthesis Approaches

In another application, 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one is used in the green synthesis of new pyrano[3,2-b]pyran-4(8H)-one derivatives, employing nano-silica sulfuric acid as a catalyst. This approach emphasizes eco-friendly synthesis methods with improved yields and reusability of the catalyst (Dehghanpoor, Sadeghi, & Mosslemin, 2019).

Biologically Active Derivatives

The compound has been used to create derivatives exhibiting herbicidal and growth regulatory activities. This application showcases its potential in agriculture and environmental sciences (Veverka & Kráľovičová, 1990).

Identification and Characterization

Detailed characterization of similar compounds has been conducted using various spectroscopy methods and quantum-chemical calculations. This emphasizes its significance in chemical research and the development of new materials or compounds (Bazhykova et al., 2018).

properties

IUPAC Name

5-benzhydryloxy-2-(hydroxymethyl)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c20-12-16-11-17(21)18(13-22-16)23-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-11,13,19-20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWZZBYWQMDIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=COC(=CC3=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.2 g (0.1 mol) of kojic acid was added to ethanol (400 ml), and heated to 60° C. and dissolved. After cooling the solution to room temperature, 29.1 g (0.15 mol) of diphenyldiazomethane was added thereto, and the mixture was reacted at room temperature for 18 hours under stirring. The reaction solution was concentrated to dryness, and benzene (300 ml) was added thereto. Then, insolubles were removed by filtration. To the filtrate, water (300 ml) was added, and the precipitates thereby formed were collected by filtration, and washed with benzene to obtain 17.5 g (yield: 56.8%) of the above identified compound.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one
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5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one
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5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one
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Reactant of Route 6
5-(benzhydryloxy)-2-(hydroxymethyl)-4H-pyran-4-one

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